4H-[1]Benzopyrano[2,3-d]pyrimidine-4-thione, 1,5-dihydro-2-phenyl-
Overview
Description
4H-1Benzopyrano[2,3-d]pyrimidine-4-thione, 1,5-dihydro-2-phenyl- is a heterocyclic compound that belongs to the class of pyrano[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a fused benzopyrano and pyrimidine ring system with a thione group at the 4-position and a phenyl group at the 2-position.
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit antitumor activities , suggesting potential targets within cancer-related pathways.
Mode of Action
It’s known that the compound is synthesized via a reaction involving salicylic aldehyde and 2-cyanoacetic acid thioamide . The resulting compound may interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar pyrimidine-based small molecules have been reported to induce apoptosis in cancer cells by inhibiting appropriate targets .
Result of Action
Similar compounds have shown antitumor activities , suggesting that this compound may also have potential anticancer effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1Benzopyrano[2,3-d]pyrimidine-4-thione, 1,5-dihydro-2-phenyl- can be achieved through various synthetic routes. One common method involves the Knoevenagel-Michael cyclocondensation reaction. This method uses barbituric acid or 1,3-dimethylbarbituric acid, malononitrile, and arylaldehyde derivatives as starting materials. The reaction is typically carried out in aqueous ethanol at room temperature, using photo-excited state functions generated from Na2 eosin Y as direct hydrogen atom transfer (HAT) catalysts under visible light-mediated conditions .
Industrial Production Methods
For industrial production, the synthesis can be scaled up using the same Knoevenagel-Michael cyclocondensation method. The reaction’s operational simplicity, high atom economy, and energy-effectiveness make it suitable for large-scale production. The use of Na2 eosin Y as a catalyst is advantageous due to its affordability and ecological benefits .
Chemical Reactions Analysis
Types of Reactions
4H-1Benzopyrano[2,3-d]pyrimidine-4-thione, 1,5-dihydro-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4H-1Benzopyrano[2,3-d]pyrimidine-4-thione, 1,5-dihydro-2-phenyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its antitumor activity, showing promising results against certain cancer cell lines.
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds also exhibit antitumor activity and are used as PARP-1 inhibitors.
Benzopyrano[2,3-d]pyrimidine derivatives: Similar in structure but may have different substituents, leading to variations in biological activity.
Uniqueness
4H-1Benzopyrano[2,3-d]pyrimidine-4-thione, 1,5-dihydro-2-phenyl- is unique due to its thione group, which imparts distinct chemical reactivity and biological activity. The presence of the phenyl group at the 2-position also contributes to its specific interactions with molecular targets.
Properties
IUPAC Name |
2-phenyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2OS/c21-17-13-10-12-8-4-5-9-14(12)20-16(13)18-15(19-17)11-6-2-1-3-7-11/h1-9H,10H2,(H,18,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJZSFGESSYMLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OC3=C1C(=S)N=C(N3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90366687 | |
Record name | 4H-[1]Benzopyrano[2,3-d]pyrimidine-4-thione, 1,5-dihydro-2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90366687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97146-30-0 | |
Record name | 4H-[1]Benzopyrano[2,3-d]pyrimidine-4-thione, 1,5-dihydro-2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90366687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.